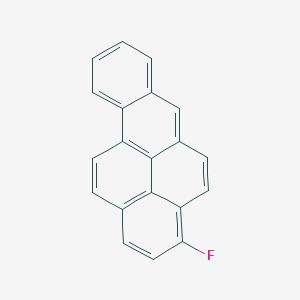

3-Fluorobenzo(a)pyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluorobenzo(a)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H11F and its molecular weight is 270.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Toxicological Research

3-FBP serves as a critical probe in toxicological studies, particularly in understanding the metabolic pathways and mechanisms of PAHs. Its synthesis allows researchers to investigate how fluorinated compounds interact with biological systems, particularly through cytochrome P450 enzymes, which play a significant role in drug metabolism and the activation of procarcinogens.

Mechanistic Studies

Fluoro-substituted aromatic hydrocarbons, including 3-FBP, have been utilized to study the mechanistic details of oxygen transfer during metabolic processes catalyzed by cytochrome P450 enzymes. These studies are crucial for elucidating the metabolic activation of carcinogenic compounds and understanding how modifications to the PAH structure can influence their toxicity and carcinogenicity .

DNA Interaction Studies

Research indicates that stable DNA adducts formed by PAHs are responsible for tumor initiation. 3-FBP can be employed to investigate the formation and stability of these DNA adducts, providing insights into how such compounds contribute to cancer development. The use of 3-FBP in these studies helps clarify the molecular mechanisms underlying PAH-induced mutagenesis and carcinogenesis .

Environmental Monitoring

Given its structural similarity to BaP, 3-FBP is relevant in environmental studies focused on air quality and pollution monitoring. As a marker for PAH exposure, it can help assess the environmental impact of combustion processes and other sources of PAHs.

Biomonitoring

The metabolites of 3-FBP may serve as potential biomarkers for exposure assessment in humans and wildlife. Studies have suggested that metabolites such as 3-hydroxybenzo(a)pyrene could be more suitable biomarkers for monitoring PAH exposure compared to other metabolites . This application is vital for epidemiological studies linking PAH exposure to health outcomes.

Medicinal Chemistry

In medicinal chemistry, 3-FBP can be used as a model compound to design new drugs or therapeutic agents targeting specific biological pathways. Its unique properties allow for the exploration of structure-activity relationships (SAR) in drug design.

Development of Anticancer Agents

Research into fluorinated derivatives like 3-FBP can lead to the development of novel anticancer agents that exploit the mechanisms by which PAHs induce cellular damage. By modifying the structure of known carcinogens, scientists aim to create compounds that selectively target cancer cells while minimizing toxicity to normal cells .

Case Studies

Several case studies illustrate the applications of 3-FBP:

- Cytochrome P450 Induction : A study demonstrated that metabolites from fluorinated PAHs induce cytochrome P450 enzymes involved in estrogen metabolism, highlighting the potential endocrine-disrupting effects of these compounds .

- Carcinogenicity Assessment : Research involving animal models has shown that exposure to fluorinated PAHs leads to tumor formation through mechanisms involving DNA adduction, reinforcing the importance of studying compounds like 3-FBP to understand their carcinogenic potential .

Analyse Des Réactions Chimiques

Metabolic Reactions Catalyzed by Cytochrome P450

Rat liver microsomes metabolize 3-FBP into oxygenated products, with primary pathways including:

PM3 molecular orbital calculations reveal that C-3 in 3-FBP has a lower bond order and higher positive charge density in the radical cation state, favoring oxygen transfer at this position .

Electrochemical Oxidation and DNA Adduct Formation

Electrochemical oxidation of 3-FBP generates radical cations that react with nucleosides:

| Nucleoside | Adduct Structure | Yield | Reaction Site | Reference |

|---|---|---|---|---|

| dGuo | 7-(3-FBP-1-yl)Gua / 7-(3-FBP-3-yl)Gua | 10% | C-1 or C-3 | |

| dCyd | 3-(3-FBP-1-yl)Cyt / 3-(3-FBP-3-yl)Cyt | 15% | C-1 or C-3 |

No adducts form with dAdo or dThd, indicating site-specific reactivity .

Mechanistic Insights into Oxygen Transfer

The radical cation mechanism dominates 3-FBP metabolism:

-

Electron Abstraction : Cytochrome P450’s [Fe<sup>4+</sup>=O]<sup>+</sup> abstracts a π-electron from 3-FBP, forming a radical cation .

-

Oxygen Transfer : Oxygen adds to C-6 (highest positive charge density) and C-3 (fluorine substitution lowers activation energy) .

-

Fluoride Elimination : The C-F bond breaks during dione formation, confirmed by <sup>19</sup>F NMR .

Comparative Reactivity of Fluorinated BP Derivatives

The table below contrasts 3-FBP with other fluorinated analogs:

| Compound | Metabolic Site | Primary Metabolites | Adduct Formation Sites |

|---|---|---|---|

| 3-FBP | C-3, C-6 | 3,6-dione, 3-OHBP | C-1, C-3 (dGuo, dCyd) |

| 1-FBP | C-1, C-6 | 1,6-dione, 1-OHBP | C-1, C-3 (dGuo, dCyd) |

| 6-FBP | C-1, C-3 | 1,6-dione, 3,6-dione | C-1, C-3 (dGuo, dCyd) |

3-Fluorobenzo[a]pyrene’s reactivity is defined by its fluorine substituent’s electronic effects, which redirect metabolic pathways and stabilize radical cation intermediates. These properties make it a vital tool for probing cytochrome P450 mechanisms and DNA adduct formation in carcinogenesis studies.

Propriétés

Numéro CAS |

150765-69-8 |

|---|---|

Formule moléculaire |

C20H11F |

Poids moléculaire |

270.3 g/mol |

Nom IUPAC |

3-fluorobenzo[a]pyrene |

InChI |

InChI=1S/C20H11F/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H |

Clé InChI |

MIFPAGBVRLCYLC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)F |

SMILES canonique |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)F |

Key on ui other cas no. |

150765-69-8 |

Synonymes |

3-fluorobenzo(a)pyrene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.